(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYNQKIQVLGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthetic method for (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves the reaction of benzylamine with a dicarboxylic acid. The process typically includes a series of steps such as condensation, cyclization, and oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The imidazolidinone ring and carboxyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, also referred to as 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, is a chemical compound with applications in scientific research . Derivatives of 5-arylideneimidazolidine-2,4-dione exhibit diverse biological activity .
Scientific Research Applications
This compound and its derivatives have demonstrated potential in chemistry, biology, and medicine.
Chemistry this compound can serve as a building block in the synthesis of more complex heterocyclic compounds.
Biology Derivatives of imidazolidinedione exhibit antimicrobial and antiproliferative activity .
Medicine It is explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Antitumor Activity
Analogs of indole barbituric acid and related compounds have demonstrated antitumor activity and act as radiosensitizing agents . One analog showed >60% growth inhibition in 50 of 60 cancer cell lines .
Peptidomimetics Synthesis
A collection of peptidomimetics characterized by an aspartic acid motif embedded in a rigid hydantoin heterocycle have been synthesized .
UV Filters
Certain derivatives of 5-arylideneimidazolidine-2,4-dione have ultraviolet absorbing properties .
Mechanism of Action
The mechanism by which (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The imidazolidinone ring and carboxyl group play key roles in binding to enzymes and receptors, influencing biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
2-Chlorobenzyl Derivative
- Structure : 2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
- Molecular Weight : 282.68 g/mol
- CAS : 1955506-43-0
- Key Features : The electron-withdrawing chlorine atom at the ortho position may reduce electron density on the aromatic ring, affecting π-π stacking interactions. This compound is commercially available with a purity of 95% and is used in research applications .
4-Fluorophenyl Derivative
- Structure : 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- Molecular Weight : 252.20 g/mol
- CAS : 1214842-25-7
- Key Features: Fluorine's small size and high electronegativity may enhance metabolic stability compared to bulkier halogens.
Methoxy-Methylphenyl Derivative
- Structure : 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
- Molecular Weight : 292.29 g/mol
- CAS : 1152642-00-6
Substituent Variations on the Imidazolidine Ring
Butyl-Methyl Substituents
- Structure : (4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Molecular Weight : 228.20 g/mol
- CAS : 956437-06-2
- Key Features : Alkyl substituents on the ring increase hydrophobicity, which could enhance membrane permeability. This compound is available at 95% purity .
Methyl Substituent (Parent Compound)
- Structure : (2,5-Dioxoimidazolidin-4-yl)acetic acid (Hydantoin-5-acetic acid)
- Molecular Weight : 158.11 g/mol
- CAS : 5427-26-9
- Key Features : The unsubstituted parent compound serves as a reference for evaluating the impact of benzyl or halogen substituents. It is widely used in supramolecular chemistry due to its hydrogen-bonding capabilities .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Biological Activity
(1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazolidinone family, characterized by a five-membered ring structure containing two carbonyl groups. Its molecular formula is C12H13N2O4, and it exhibits properties that make it suitable for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been explored, including mechanochemical approaches that enhance yield and purity. For instance, the reaction of benzylamine with α-keto acids in the presence of catalysts has been reported to yield this compound effectively .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro screening has demonstrated that derivatives of this compound exhibit significant growth inhibition across multiple cancer cell lines. For example:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 3a | HCT-116 | >60 |
| 3i | UACC-257 | 13.3 |
| 3k | OVCAR-8 | 19.5 |
These results suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets involved in proliferation and apoptosis pathways. It has been shown to inhibit specific enzymes linked to cancer cell metabolism and proliferation, thereby inducing cell cycle arrest and apoptosis in sensitive cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The effectiveness of this compound as an antimicrobial agent is currently under investigation using standard broth microdilution methods .
Case Studies
A notable case study involved the evaluation of various derivatives of this compound against a panel of 60 human tumor cell lines. The study found that specific structural modifications significantly enhanced growth inhibition rates compared to the parent compound. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves condensation reactions with substituted benzaldehyde derivatives under acidic reflux conditions. For example, refluxing with glacial acetic acid as a catalyst and ethanol as a solvent (4–6 hours) is a standard approach, followed by solvent evaporation and recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1.1 for limiting side products), monitoring reaction progress via TLC, and varying reflux duration to improve yield . Sodium acetate is frequently used to buffer the reaction medium, enhancing intermediate stability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the benzyl and acetic acid moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO has a theoretical MW of 260.23) .
- HPLC/Purity Analysis : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect by-products .
- X-ray Crystallography : For structural confirmation if recrystallization yields suitable crystals .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points) across studies?
- Methodology :
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., solvent purity, heating rates for melting point determination) to minimize variability .
- Comparative Analysis : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook for melting points) and validate using differential scanning calorimetry (DSC) .
- Statistical Evaluation : Apply ANOVA to assess inter-lab variability in properties like solubility (e.g., DMSO vs. aqueous buffers) .
Q. What experimental strategies are recommended for assessing the environmental fate and ecological risks of this compound?
- Methodology :
- Environmental Stability Studies : Use OECD 307 guidelines to evaluate hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation in quartz cells) .
- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (48-hour LC) and algal growth inhibition (OECD 201) to determine EC values .
- Biotic/Abiotic Degradation : Track degradation products via LC-MS/MS in soil microcosms or activated sludge systems .
Q. How can structure-activity relationship (SAR) studies be designed using existing PubChem data for derivatives of this compound?
- Methodology :
- Data Mining : Extract bioactivity data (e.g., IC values for enzyme inhibition) from PubChem, focusing on analogs with modifications to the benzyl or acetic acid groups .
- Computational Modeling : Use QSAR tools (e.g., Schrödinger’s Maestro) to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .
- Validation via Synthesis : Prioritize high-scoring virtual hits for synthesis (e.g., introducing halogens or methoxy groups) and validate activity in vitro .
Q. How should researchers troubleshoot low yields or impurities during synthesis?
- Methodology :
- By-product Identification : Use LC-MS to detect intermediates (e.g., unreacted benzaldehyde) and adjust stoichiometry or reaction time .
- Purification Optimization : Switch recrystallization solvents (e.g., DMF/acetic acid mixtures for polar by-products) or employ gradient column chromatography (silica gel, hexane/EtOAc) .
- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Controlled Replication : Repeat reactions under identical conditions (e.g., Pd catalysts, inert atmosphere) while varying parameters (temperature, ligand type).
- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- Side Reaction Monitoring : Employ in-situ IR spectroscopy to detect intermediates like palladium black or unintended dimerization products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
